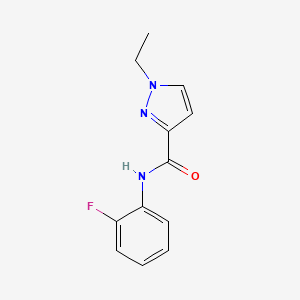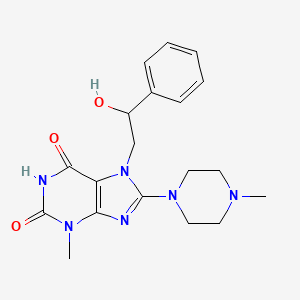
2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide is a complex organic compound that features a phenyl group, a pyrrolidine ring, and an ethanesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenethyl group: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a phenethyl halide.
Introduction of the ethanesulfonamide group: This can be done through a sulfonation reaction, where the phenethyl-pyrrolidine intermediate is treated with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and ethanesulfonamide group are crucial for binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-phenyl-4-pyrrolidin-1-yl-quinoline
- 4-(1-pyrrolidinyl)piperidine
- 1-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide
Uniqueness
2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide is unique due to its combination of a phenyl group, a pyrrolidine ring, and an ethanesulfonamide moiety This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds
属性
IUPAC Name |
2-phenyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c23-25(24,17-13-18-6-2-1-3-7-18)21-14-12-19-8-10-20(11-9-19)22-15-4-5-16-22/h1-3,6-11,21H,4-5,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTOGVVHIFJYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B3015991.png)

![6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3015995.png)
![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3015996.png)
![N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3015997.png)



![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B3016004.png)
![N-(3-chloro-4-methoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3016005.png)

![[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine](/img/structure/B3016009.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B3016013.png)
